TCO-PNB Ester

Description

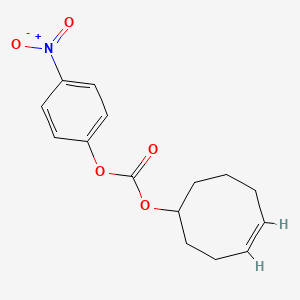

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is an amine-reactive chemical building block primarily utilized for modifying amine-containing molecules in organic media. It combines a trans-cyclooctene (TCO) group, which participates in click chemistry reactions with tetrazines, and a p-nitrobenzyl (PNB) ester group, which reacts with amines. Key characteristics include:

- Molecular Formula: C₁₅H₁₇NO₅; Molecular Weight: 291.30 .

- CAS Numbers: 1438415-89-4 (equatorial isomer) and 1580501-97-8 (axial isomer) .

- Physical Properties: White to slightly grey solid, soluble in organic solvents (DMSO, DMF, DCM) but poorly activated in aqueous buffers .

- Applications: Organic synthesis, intermediate for functional polymers, and bioconjugation in non-aqueous systems .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves the reaction of 4-nitrophenol with bis(trichloromethyl) carbonate (BTC, triphosgene) in the presence of a base. Diethylaniline is preferred due to its effectiveness in minimizing side reactions such as dicarbonate formation.

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 0°C (maintained throughout) |

| Molar Ratios | 4-Nitrophenol : BTC : Base = 1 : 0.4 : 1.1 |

| Addition Time | 60 minutes (dropwise) |

| Yield | 65% |

The stepwise addition of 4-nitrophenol is critical to suppress side reactions. Partitioning the reagent into at least 10 portions improves yield by reducing local excess concentrations.

Purification and Isolation

Post-reaction, the crude product undergoes liquid-liquid extraction with cold water to remove unreacted starting materials and base residues. Toluene is then removed via reduced-pressure distillation, yielding 4-nitrophenyl chloroformate as a pale-yellow solid.

Conjugation to Trans-Cyclooctenol (TCO-OH)

The second stage involves reacting 4-nitrophenyl chloroformate with trans-cyclooctenol (TCO-OH) to form the final carbonate ester. While explicit procedural details are omitted from public sources, the reaction follows well-established carbonate synthesis principles.

Reaction Mechanism

The chloroformate reacts with the hydroxyl group of TCO-OH in a nucleophilic acyl substitution mechanism, facilitated by a base (e.g., triethylamine or pyridine) to scavenge HCl:

Typical Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Base: Triethylamine (1.1–1.5 equivalents)

-

Reaction Time: 2–4 hours

Optimization Challenges

-

Moisture Sensitivity: Both reagents are moisture-sensitive, necessitating anhydrous conditions.

-

Steric Hindrance: The strained cyclooctene ring may slow reaction kinetics, requiring extended stirring.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ether/hexane mixtures is employed to isolate the product.

Industrial-Scale Production Considerations

Scaling this compound synthesis introduces challenges in reagent handling and purification:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances safety and efficiency, particularly for exothermic reactions involving BTC. Automated temperature control minimizes thermal degradation.

Solvent Recovery

Toluene and DCM are recycled via distillation, reducing costs and environmental impact.

Quality Control

-

HPLC Purity: >95% purity is achieved through gradient elution (C18 column, acetonitrile/water).

-

Spectroscopic Validation:

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Continuous flow reactor |

| Yield | 60–70% | 75–85% (optimized) |

| Purification | Column chromatography | Recrystallization |

| Batch Size | <100 g | >1 kg |

Chemical Reactions Analysis

Types of Reactions

TCO-PNB Ester primarily undergoes cycloaddition reactions with tetrazines. This reaction is a type of inverse electron demand Diels-Alder reaction, which is highly selective and efficient .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include tetrazines and various organic solvents like dichloromethane or acetonitrile. The reactions are typically carried out at room temperature and do not require any metal catalysts, making them suitable for biological applications .

Major Products

The major product formed from the reaction of this compound with tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used for further functionalization or labeling of biomolecules .

Scientific Research Applications

Chemistry

- Synthesis Intermediate : TCO-PNB Ester is widely used as an intermediate in the synthesis of various organic compounds. Its reactive carbonate group facilitates the formation of new chemical bonds through nucleophilic substitution reactions.

Biology

- Biochemical Probes : The compound is utilized in studying biochemical pathways and enzyme reactions due to its ability to react with amine groups, making it suitable for bioconjugation strategies.

Medicine

- Drug Development : this compound serves as a precursor for the development of pharmaceutical drugs and prodrugs. Its application in PROTAC (Proteolysis-Targeting Chimeras) technology allows for targeted protein degradation, which is crucial in cancer therapy and other diseases.

Industry

- Specialty Chemicals : The ester is employed in producing fragrances, flavors, and polymers. Its properties enhance the durability and chemical resistance of coatings and adhesives.

Case Study 1: ELISA Enhancement

In a study aimed at improving enzyme-linked immunosorbent assays (ELISA), TCO-functionalized antibodies were coupled with tetrazine-modified bovine serum albumin (BSA). The results indicated a significant increase in signal intensity compared to traditional methods, demonstrating the effectiveness of this compound in enhancing immunoassays.

Case Study 2: In Vivo Nanoparticle Accumulation

A study investigated the biodistribution of TCO-functionalized colloidal gold nanoparticles (AuNPs) in mice. The findings revealed that these nanoparticles exhibited higher accumulation in tumor sites compared to non-functionalized controls, suggesting that this compound can facilitate targeted delivery systems that improve therapeutic outcomes.

Applications in Research

- Antibody Functionalization : Enhances the sensitivity of immunoassays by modifying antibodies for better antigen binding.

- Nanoparticle Targeting : Used in conjunction with nanoparticles for targeted drug delivery in cancer therapy.

- Photocurable Coatings : Employed in UV-curable coatings for surfaces requiring high durability.

- Adhesives and Sealants : Enhances bonding strength and flexibility in high-performance adhesives used in automotive and construction applications.

- Biomedical Applications : Explored for improving drug delivery systems due to its ability to form stable complexes with therapeutic agents.

- Polymer Synthesis : Serves as a key intermediate for synthesizing advanced polymers tailored for electronics and packaging.

Mechanism of Action

The mechanism of action of TCO-PNB Ester involves its reaction with tetrazines through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, allowing for the rapid and specific labeling of biomolecules. The Tco functional group reacts with the tetrazine to form a stable dihydropyridazine linkage, which can be used for further functionalization or labeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TCO-PNB Ester with structurally or functionally related compounds:

Key Findings

Reactivity and Solubility :

- This compound is organic-phase selective , unlike PEGylated variants (e.g., TCO-PEG4-NHS Ester), which are optimized for aqueous environments .

- The PNB ester group enables rapid amine coupling in organic media, while NHS esters (e.g., TCO-PEG4-NHS Ester) are more efficient in aqueous protein labeling .

Structural Isomerism :

- The equatorial isomer (CAS:1438415-89-4) is the major diastereomer of this compound, whereas the axial isomer (CAS:1354323-64-0) exhibits distinct stereochemical properties affecting reaction kinetics .

Functional Versatility: PEGylated TCO derivatives (e.g., TCO-PEG12-NHS Ester) offer enhanced biocompatibility and reduced steric hindrance, making them superior for antibody-drug conjugate (ADC) development . Non-PEGylated this compound is preferred for synthesizing hydrophobic materials or small-molecule intermediates .

Stability and Storage :

- This compound requires storage at -20°C in desiccated conditions to prevent hydrolysis, whereas PEGylated esters are more stable in solution .

Research Implications

Biological Activity

TCO-PNB Ester, or trans-cyclooctene-p-nitrobenzyl ester, is a significant compound in the field of bioorthogonal chemistry, particularly known for its applications in bioconjugation and molecular imaging. This article delves into its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.30 g/mol

- CAS Number : 1438415-89-4

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity : Greater than 95% (HPLC)

- Appearance : White to slightly grey solid

This compound acts as an amine-reactive building block that facilitates the modification of amine-containing molecules. Its primary mechanism involves the formation of covalent bonds with amines through bioorthogonal reactions, particularly the TCO-tetrazine cycloaddition. This reaction is characterized by its rapid kinetics, making it suitable for applications requiring quick and efficient bioconjugation.

Biological Applications

- Bioconjugation : this compound is widely used to modify proteins and antibodies for enhanced labeling and tracking in biological systems. The incorporation of TCO groups allows for specific attachment to tetrazine-modified molecules.

- Molecular Imaging : The ultrafast reaction kinetics of TCO-tetrazine ligation enable precise imaging techniques that can track biological processes in real-time.

- Drug Delivery Systems : this compound can be utilized in creating drug delivery systems that release therapeutic agents upon specific stimuli, enhancing the efficacy of treatments.

Case Studies and Experimental Data

- Antibody Functionalization :

- Nanoparticle Conjugation :

- Theranostic Applications :

Comparative Analysis

| Feature | This compound | Other Bioorthogonal Agents |

|---|---|---|

| Reaction Speed | Very fast (up to Ms) | Slower (e.g., alkyne-azide cycloaddition) |

| Solubility | High (DMSO, DMF) | Variable |

| Stability | Enhanced with PEGylation | Varies |

| Applications | Bioconjugation, imaging | Broad range (depends on agent) |

Q & A

Q. What are the two reactive groups in TCO-PNB Ester, and how do they function in bioconjugation?

this compound contains a PNB ester group (amine-reactive) and a trans-cyclooctene (TCO) group (click chemistry-reactive with tetrazines). The PNB ester enables covalent bonding with amine-containing biomolecules (e.g., lysine residues in proteins), while the TCO group facilitates rapid, catalyst-free bioorthogonal reactions with tetrazines for secondary labeling or crosslinking . This dual functionality allows sequential conjugation steps, critical for multi-component labeling in live-cell imaging or PROTAC synthesis .

Q. How does the hydrolysis of the PNB ester group influence experimental outcomes?

The PNB ester hydrolyzes in aqueous environments, releasing p-nitrophenol (detectable at 400 nm via UV-Vis) and generating a free carboxylic acid. This property is exploited in molecular delivery systems, where controlled hydrolysis enables targeted release of payloads (e.g., drugs or probes). However, hydrolysis kinetics must be optimized to prevent premature reaction termination. Use buffered solutions at physiological pH (7.4) and monitor hydrolysis rates using spectrophotometry .

Q. What analytical methods are recommended for characterizing this compound purity and reactivity?

- HPLC-UV/Vis : Monitor PNB ester hydrolysis via absorbance at 400 nm .

- Mass spectrometry (MS) : Confirm molecular weight (291.3 g/mol) and detect impurities.

- Radioactive labeling : Track TCO-tetrazine reaction efficiency using [11C]-tetrazines, as shown in Figure 3 (middle/bottom panels), where CPS (counts per second) correlates with reaction yield .

- NMR : Verify structural integrity, particularly for distinguishing (2E)- and (4E)-TCO diastereomers .

Advanced Research Questions

Q. How do (2E)- and (4E)-TCO diastereomers affect reaction kinetics in bioorthogonal applications?

The axial (4E)-TCO isomer reacts with tetrazines at rates up to 10,000 M⁻¹s⁻¹, making it ideal for fast, high-yield labeling in dynamic systems (e.g., live-cell imaging). In contrast, the equatorial (2E)-TCO isomer is used in "click-to-release" strategies, where tetrazine binding triggers payload release via retro-Diels-Alder reactions. Select the isomer based on desired reaction speed and stability .

Q. What experimental design considerations are critical when using this compound in PROTAC synthesis?

- Linker optimization : The alkyl/ether linker in this compound must balance flexibility and rigidity to ensure proper E3 ligase–target protein engagement. Test linker lengths (e.g., PEG3 vs. PEG24) using SPR or cellular degradation assays .

- Diastereomer control : Use (4E)-TCO for stable ternary complex formation, as its rapid reaction minimizes off-target effects.

- Hydrolysis mitigation : Add tetrazine quenchers post-conjugation to halt residual TCO reactivity .

Q. How can conflicting data on this compound solubility be resolved in molecular delivery studies?

Discrepancies arise from varying solvent systems (e.g., DMSO vs. aqueous buffers). For reproducible results:

- Pre-dissolve this compound in anhydrous DMSO (≤5% v/v final concentration) to prevent premature hydrolysis.

- Use dynamic light scattering (DLS) to confirm nanoparticle stability in aqueous formulations .

- Validate solubility claims with experimental controls (e.g., spiked recovery assays) .

Q. What strategies improve the shelf life and stability of this compound reagents?

- Storage : Store at −20°C under argon in amber vials to prevent oxidation and light-induced degradation .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Quality control : Batch-test via HPLC every 6 months; discard if purity drops below 95% .

Methodological Notes

- Ethical compliance : Ensure proper disposal of p-nitrophenol waste (toxic) per institutional guidelines .

- Data validation : Cross-reference results with orthogonal assays (e.g., fluorescence anisotropy for binding studies, Western blot for PROTAC efficacy) .

This FAQ synthesizes evidence from peer-reviewed studies and technical specifications, excluding non-academic sources (e.g., BenchChem). For further details, consult primary literature on bioorthogonal chemistry and PROTAC design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.